1-(2-Bromobenzyl)-4-(2-((tert-butyldimethylsilyl)oxy)ethyl)piperazine
Overview
Description
The compound “1-(2-Bromobenzyl)-4-(2-((tert-butyldimethylsilyl)oxy)ethyl)piperazine” is a piperazine derivative. Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions in the ring . The tert-butyldimethylsilyl (TBDMS) group is a common protecting group in organic chemistry, often used to protect alcohols .
Scientific Research Applications
Anti-malarial Activity
Piperazine derivatives have been studied for their potential anti-malarial activity. A study on (2R,3S)-4-(arylmethyl)-1-(4-phenyl-3-substituted-amino-2-hydroxybutyl)piperazine derivatives showed that certain structural features, such as the OH group, benzyl group, and methylene substituents at the piperazinyl nitrogens, are crucial for anti-malarial activity. These findings suggest that specific piperazine derivatives could be developed as anti-malarial agents (Cunico et al., 2009).
Coordination Chemistry and Catalysis
Piperazine-based ligands have been used in the synthesis of new titanium imido complexes, which are of interest in coordination chemistry and catalysis. The study describes the synthesis of new piperazine derivatives and their application in forming titanium complexes, highlighting the utility of piperazine scaffolds in developing new materials with potential applications in catalysis and material science (Lloyd et al., 1999).
Antibacterial and Anthelmintic Activity
Synthesis and biological evaluation of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate revealed that the compound exhibited moderate anthelmintic activity and poor antibacterial activity. This indicates the potential of piperazine derivatives in developing new anthelmintic drugs (Sanjeevarayappa et al., 2015).
Synthesis and Characterization of Derivatives
Another study focused on the synthesis, characterization, and biological evaluation of N-Boc piperazine derivatives, highlighting the diverse chemical reactivity and potential pharmaceutical applications of such compounds. This research underscores the role of piperazine derivatives in drug development and the exploration of their biological activities (Kulkarni et al., 2016).
Future Directions
properties
IUPAC Name |
2-[4-[(2-bromophenyl)methyl]piperazin-1-yl]ethoxy-tert-butyl-dimethylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H33BrN2OSi/c1-19(2,3)24(4,5)23-15-14-21-10-12-22(13-11-21)16-17-8-6-7-9-18(17)20/h6-9H,10-16H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXMNNQPUPDIVBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCN1CCN(CC1)CC2=CC=CC=C2Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H33BrN2OSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromobenzyl)-4-(2-((tert-butyldimethylsilyl)oxy)ethyl)piperazine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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